3-ethyl-2,4-dioxopentanoic acid
Description
3-Ethyl-2,4-dioxopentanoic acid (C₇H₁₀O₅, molecular weight 174.15 g/mol) is a carboxylic acid derivative featuring a pentanoic acid backbone substituted with an ethyl group at position 3 and two ketone (dioxo) groups at positions 2 and 4.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3-ethyl-2,4-dioxopentanoic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(4(2)8)6(9)7(10)11/h5H,3H2,1-2H3,(H,10,11) |
InChI Key |
SAVSPYNBEDNWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of 3-ethyl-2,4-dioxopentanoic acid typically involves the formation of a β-diketone structure through controlled oxidation and functional group transformations starting from simpler precursors such as pentanoic acid derivatives or keto esters. The ethyl group at the 3-position is introduced via alkylation or condensation reactions.
Aldol Condensation Followed by Oxidation
A well-documented synthetic approach includes:
Step 1: Aldol Condensation
The condensation of ethyl acetate with acetaldehyde under basic conditions (e.g., sodium hydroxide) forms intermediate β-hydroxy esters or β-hydroxy ketones. This step introduces the ethyl substituent at the 3-position.Step 2: Hydrogenation
The intermediate undergoes catalytic hydrogenation, commonly using palladium on carbon (Pd/C), to reduce unsaturated bonds and stabilize the molecule.Step 3: Hydrolysis and Oxidation
Hydrolysis converts esters to acids, and selective oxidation of the hydroxyl group to keto groups is achieved using oxidizing agents such as potassium permanganate or chromium trioxide, yielding the β-diketone structure of 3-ethyl-2,4-dioxopentanoic acid.
Industrial Scale Esterification and Cyclization
Levulinic acid (4-oxopentanoic acid) is a common starting material for related keto acid synthesis. Industrial processes involve:
Esterification
Levulinic acid reacts with alcohols (e.g., ethanol) in the presence of catalysts such as cesium carbonate or acid catalysts (p-toluenesulfonic acid) under reflux to form esters.Hydrogenation and Cyclization
Catalytic hydrogenation using ruthenium-based catalysts at elevated temperatures (~473 K) and high hydrogen pressures (40 bar) in batch autoclaves converts levulinic acid or its esters into various keto acid derivatives. Reaction times vary from 2 to 10 hours depending on catalyst and solvent system.Purification
Products are purified by filtration, extraction, and distillation or recrystallization to achieve high purity.
Data Table Summarizing Key Preparation Methods
Analysis of Preparation Methods
Selectivity and Purity: The ketene cyclization method offers high regioselectivity for 3-oxopentanoic acid esters but demands stringent purity to prevent catalyst poisoning during isomerization.
Scalability: Industrial methods based on levulinic acid esterification and hydrogenation are scalable and use commercially available catalysts, making them suitable for bulk production.
Environmental and Safety Considerations: The ketene route avoids the use of liquid ammonia and harsh hydrolysis conditions, improving safety and environmental footprint. Hydrogenation methods require high-pressure equipment and careful handling of hydrogen gas.
Yield Optimization: Reaction conditions such as temperature, solvent choice, and catalyst loading critically affect yields. For example, palladium on activated carbon is preferred for isomerization due to its activity and ease of handling.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2,4-dioxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto groups or the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-ethyl-2,4-dioxopentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2,4-dioxopentanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body to form covalent bonds. This can lead to the modulation of enzyme activities, signaling pathways, and other cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
3-Ethyl-2,4-pentanedione (CAS 1540-34-7)
Molecular Formula : C₇H₁₂O₂
Key Features :
- Contains two ketone groups at positions 2 and 4 but lacks the carboxylic acid moiety.
- Lower molecular weight (128.17 g/mol) and higher volatility (boiling point: 80–81 °C at 20 mmHg) compared to 3-ethyl-2,4-dioxopentanoic acid . Functional Differences:
- The absence of a carboxylic acid group reduces polarity and acidity.
- Primarily used as a ligand in coordination chemistry or as a diketone precursor in organic synthesis.
4-Oxopentanoic Acid (Levulinic Acid)
Molecular Formula : C₅H₈O₃
Key Features :
5,5-Difluoro-2,4-dioxopentanoic Acid Ethyl Ester
Molecular Formula : C₇H₈F₂O₅
Key Features :
- Fluorine substituents at position 5 and an ethyl ester group.
- Electrophilic character due to fluorine atoms, altering reactivity compared to the non-fluorinated parent compound . Functional Differences:
- The ester group reduces water solubility, while fluorine substitutions may enhance stability against metabolic degradation.
3-Ethyl-2,5-pyrazinedipropanoic Acid
Molecular Formula : C₁₀H₁₄N₂O₄
Key Features :
- Pyrazine heterocycle with two propanoic acid substituents.
- Isolated from marine fungus Daldinia eschscholzii and represents a structurally distinct alkaloid .
Functional Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Reactivity and Synthesis: The dual ketone groups in 3-ethyl-2,4-dioxopentanoic acid likely enhance its acidity compared to levulinic acid, favoring enolization and participation in condensation reactions (e.g., Knoevenagel or Claisen condensations) . In contrast, 3-ethyl-2,4-pentanedione’s lack of a carboxylic acid limits its use in pH-dependent reactions but makes it suitable for non-polar solvents .
Biological Activity: Pyrazine derivatives like 3-ethyl-2,5-pyrazinedipropanoic acid exhibit bioactivity due to their heterocyclic structure, suggesting that structural modifications of 3-ethyl-2,4-dioxopentanoic acid could yield novel bioactive molecules .
Industrial Applications: Fluorinated analogs (e.g., 5,5-difluoro-2,4-dioxopentanoic acid ethyl ester) highlight the role of electronegative substituents in tuning stability and reactivity for agrochemical or pharmaceutical applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-ethyl-2,4-dioxopentanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing ethyl and diketone groups onto a pentanoic acid backbone. Key steps include:
- Using benzoic acid derivatives and diketones as precursors under controlled esterification or condensation conditions .
- Optimizing temperature (e.g., 60–80°C for diketone formation) and solvent polarity to enhance yield.
- Purification via column chromatography or recrystallization to isolate the acidic product from side esters or unreacted intermediates.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of 3-ethyl-2,4-dioxopentanoic acid?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons adjacent to the diketone (δ ~2.5–3.5 ppm for ethyl groups; δ ~200–210 ppm for carbonyl carbons) .
- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm⁻¹ confirm the presence of carbonyl groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 172 for [M+H]⁺) validate the molecular formula.
Advanced Research Questions
Q. How can competing reaction pathways (e.g., oxime formation vs. cyclization) be controlled when derivatizing 3-ethyl-2,4-dioxopentanoic acid with nucleophiles like hydroxylamine?
- Methodological Answer :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. Adjust pH (e.g., acidic conditions favor oxime formation; neutral/alkaline conditions promote cyclization) .
- Temperature Control : Lower temperatures (0–25°C) may suppress cyclization, while higher temperatures (50–70°C) accelerate it.
- Stoichiometry : Excess hydroxylamine drives oxime formation, whereas limited reagent favors cyclization to isoxazoline derivatives .
Q. What analytical strategies resolve discrepancies in reported product distributions from derivatization reactions of 3-ethyl-2,4-dioxopentanoic acid?
- Methodological Answer :
- Chromatographic Separation : HPLC or GC-MS isolates and quantifies competing products.
- Kinetic Studies : Time-resolved spectroscopy identifies dominant pathways under varying conditions.
- Computational Modeling : DFT calculations predict thermodynamic favorability of products, aiding mechanistic interpretation .
Q. How does introducing halogen substituents (e.g., fluorine) alter the reactivity of the diketone moiety in 3-ethyl-2,4-dioxopentanoic acid analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases electrophilicity of carbonyl groups, accelerating nucleophilic attacks (e.g., in 5,5-difluoro analogs) .
- Synthesis Challenges : Use fluorinated reagents (e.g., Selectfluor®) under anhydrous conditions to avoid hydrolysis.
- Stability Analysis : Monitor decomposition via NMR or stability-indicating assays under thermal/oxidative stress.
Data Contradiction Analysis
Q. How can researchers address conflicting reports on the stability of 3-ethyl-2,4-dioxopentanoic acid under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
- Degradation Product Identification : LC-MS/MS detects and characterizes decomposition byproducts (e.g., decarboxylation or hydrolysis products).
- Statistical Validation : Use ANOVA to compare stability data across studies and identify outliers .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
